Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-L-valyl-
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Overview
Description
Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-L-valyl-: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-L-valyl- typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biology, Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-L-valyl- is studied for its potential role in biochemical processes and its interactions with biological macromolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways involved in disease processes.
Industry: In industry, this compound is used in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Serine, 3-(7-oxo-4-oxa-1-azabicyclo(3.2.0)hept-3-yl)-N-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Serine derivatives: Compounds with similar serine-based structures but different functional groups or modifications.
Bicyclic compounds: Other compounds with a bicyclic core structure, such as bicyclo[3.2.0]heptane derivatives.
Uniqueness: The uniqueness of Serine, 3-(7-oxo-4-oxa-1-azabicyclo(32
This detailed article provides a comprehensive overview of Serine, 3-(7-oxo-4-oxa-1-azabicyclo(320)hept-3-yl)-N-L-valyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
103059-95-6 |
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Molecular Formula |
C13H21N3O6 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
3-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C13H21N3O6/c1-5(2)9(14)12(19)15-10(11(18)13(20)21)6-4-16-7(17)3-8(16)22-6/h5-6,8-11,18H,3-4,14H2,1-2H3,(H,15,19)(H,20,21)/t6?,8?,9-,10?,11?/m0/s1 |
InChI Key |
LAYRWBLEHAAUDH-IJBOIRIQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C1CN2C(O1)CC2=O)C(C(=O)O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C1CN2C(O1)CC2=O)C(C(=O)O)O)N |
Origin of Product |
United States |
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